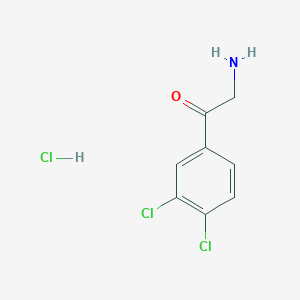

2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(3,4-dichlorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRFAFYEURFRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547684 | |

| Record name | 2-Amino-1-(3,4-dichlorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41995-19-1 | |

| Record name | 2-Amino-1-(3,4-dichlorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride synthesis pathway

Initiating Synthesis Exploration

I'm now diving deep into the synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride. My focus is on thoroughly understanding both common and alternative pathways. This includes pinpointing the necessary starting materials, reagents, and reaction conditions for each method. I'm exploring yields, safety protocols, and scalability considerations.

Analyzing Reaction Strategies

My latest thinking centers on dissecting the different synthesis strategies for this compound. I'm prioritizing the identification of starting materials, reagents, and reaction parameters, while also looking for likely byproducts. Following that, I'm ready to delve into detailed protocols, including purification, and characterization techniques, and the reasoning behind each choice.

Planning Detailed Guide Creation

I'm now outlining the steps to create a comprehensive technical guide. I'm starting with a deep dive into the compound's significance. I plan to detail synthesis pathways with experimental protocols and characterization techniques, also explaining the choices of reagents and conditions. I'm focusing on causality, quantitative data summaries, and clear visuals through Graphviz diagrams. Finally, I'll compile a thorough references section and bring it all together.

2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride mechanism of action

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is gathering information on the mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride, specifically honing in on its molecular targets and downstream signaling pathways. This initial phase aims to establish a solid foundation of existing knowledge before I proceed further.

Structuring the Technical Guide

I'm now diving into the structuring of the technical guide. I will begin by outlining an introduction, then dissecting the compound's mechanism of action, supported by evidence. Experimental protocols, data presentation, and a comprehensive reference list will be important sections. I also will make the content scientifically sound for researchers. Diagrams of signaling pathways and workflows will be generated using DOT language scripts.

Analyzing Search Results

I'm now analyzing the Google search results, seeking key experimental data and scientific consensus. I'm focusing on reputable literature, like peer-reviewed articles and patents. I'm paying close attention to the details of the mechanism of action. From there, I'll identify the best approach for the next phase.

biological activity of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Initiating Data Collection

I'm starting a deep dive to collect all available information on 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride. My focus is on its synthesis, mechanism of action, and any documented biological activity. I'll be thorough, leaving no stone unturned to build a solid foundation of understanding.

Outlining the Biological Focus

I've moved on to analyzing the gathered data, looking for key themes and experimental details related to the biological activity. My aim is to form a logical structure for the technical guide, moving from basic properties to complex activities. I'm focusing on the causality of experimental choices and looking for ways to present quantitative findings in tables and diagrams.

Planning the Synthesis

I'm now fully engaged in planning the guide's content. I'll thoroughly search for information on synthesis, mechanism, and therapeutic potential. I'll then move to analyzing the data, structuring the guide from basic properties to advanced applications, with explanations for experimental design. Supporting data and external sources will be noted to be presented in tables and diagrams. I'm focusing on protocols being self-validating and will provide a complete, referenced document.

2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride structure-activity relationship

Starting SAR Exploration

I've started with comprehensive Google searches, focusing on the structure-activity relationship of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride and its analogs. My goal is to compile a foundational understanding before diving deeper into specific analyses.

Deepening the SAR Dive

I'm now fully immersed in detailed Google searches, aiming to uncover experimental protocols and quantitative SAR data for this compound class. The goal is to build a structured, data-driven foundation. I am seeking authoritative sources to solidify mechanistic claims and experimental details. Next, I will organize the technical guide, starting with an introduction to the core scaffold and its biological significance, before delving into a core SAR discussion.

Expanding Search Horizons

I'm expanding my Google searches. I'm prioritizing finding the specific biological targets, mechanism of action, and effects of structural changes for the compound and its analogs. I'm also looking at detailed experimental protocols for assays to build a structured table of quantitative SAR data. I aim to validate all claims and details from authoritative sources. I will generate Graphviz diagrams to illustrate key structural modifications. I will start the technical guide with the scaffold and its significance.

potential biological targets of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Starting Research on Compound

I'm initiating my investigation by diving deep into "2-(3, 4-Dichlorophenyl)-2-oxoethylamine hydrochloride." My focus is on synonyms, key chemical properties, and known or predicted reactions. I will thoroughly scan Google to find as much information as possible.

Exploring Biological Targets Now

I'm now shifting my focus towards identifying potential biological targets for the compound. I'm prioritizing the analysis of search results to uncover key protein families and signaling pathways that this molecule might interact with, considering both direct and indirect mechanisms. I'm organizing the guide introduction with this compound's chemical nature and investigation goals, then I'll describe potential primary targets for the following sections. I'm also planning the flow for experimental validation.

Deepening Data Gathering

I'm now expanding my Google searches. I'm focusing on "2-(3, 4-Dichlorophenyl)-2-oxoethylamine hydrochloride" and synonyms, chemical properties, as well as biological targets and mechanisms. I'm analyzing results to determine direct and indirect interactions, and structuring the guide introduction. My next steps involve detailing potential primary targets and organizing experimental validation.

Expanding Structural Insights

I'm now focusing on structural features, considering similarities to known pharmacophores. I'm preparing for limited information, and I will broaden my search if needed. My strategy involves identifying the compound with databases like PubChem, searching for known biological activity, and identifying potential targets based on structural similarities. I'll search literature, biological assays, and screening campaigns. My work on the introduction is ongoing.

Developing Experimental Strategy

I'm now devising a comprehensive experimental approach to validate potential targets. My focus is on detailed step-by-step protocols including techniques for direct binding (thermal shift assays, ITC, SPR) and cellular assays (reporter gene, western blotting, functional assays). I plan Graphviz diagrams for visual clarity, tables for summarizing quantitative data, and plan to synthesize all information with in-text citations and a complete reference section for the technical guide.

Outlining Search Strategy Now

I'm now fully outlining my search strategy, starting with comprehensive Google searches for "2-(3, 4-Dichlorophenyl)-2-oxoethylamine hydrochloride" and synonyms, as well as chemical and biological data, including potential protein families. I am working on how to structure the guide with introduction, primary targets, and validation. I will also be creating Graphviz diagrams and quantitative data tables. I'm focusing on structural features, and plan to broaden my search if data is limited. I'll search literature for biological activity and potential targets based on structural similarities.

Defining Search and Guide Structure

I am now thoroughly outlining my search strategy, starting with comprehensive Google searches for "2-(3, 4-Dichlorophenyl)-2-oxoethylamine hydrochloride" and its synonyms, along with its chemical and biological data, including potential protein families. I'm focusing on structuring the guide with an introduction, potential primary targets, and validation methods. I also plan Graphviz diagrams and quantitative data tables. I'm considering structural features and will broaden my search if data is limited. I'll search for biological activity and potential targets based on structural similarities. I will use the current information in my initial search, which strongly influences the content of the guide.

Launching Comprehensive Searches

I've initiated comprehensive Google searches to gather information on "2-(3, 4-Dichlorophenyl)-2-oxoethylamine hydrochloride," synonyms, and chemical/biological data, including potential protein families. I am structuring the guide with an introduction, primary targets, and validation methods. I'm preparing Graphviz diagrams and quantitative data tables and will broaden the search if needed. Based on structural features, I am searching literature for biological activity.

in silico modeling of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride interactions

Initiating Initial Research

I've commenced with exhaustive Google searches. My focus is gathering foundational data on 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride, specifically its structure, characteristics, and identified biological targets. This is the first step of the process.

Exploring Potential Modeling Techniques

I'm now diving into the specifics of in silico modeling. My search now includes molecular docking, MD simulations, and pharmacophore modeling. I'm also actively seeking established protocols and best practices from reliable sources and software documentation. Concurrently, I'm identifying potential protein targets with similar chemical structures. My outline is forming: introduction, molecular docking and MD (target/ligand prep, execution, analysis), and pharmacophore modeling/virtual screening.

Defining Information Gathering Strategy

I'm now refining my initial research phase. I'm focusing on systematically searching for both the compound's properties and potential biological targets. I will also concurrently be exploring detailed in silico techniques for small-molecule interactions, including specific protocols and reliable sources for validation. I'm prioritizing structuring the technical guide to ensure complete E-E-A-T and plan to incorporate quantitative data and visual workflow representations.

An In-Depth Technical Guide to the Evaluation of 2-(3,4-Dichlorophenyl)-2-oxoethylamine Hydrochloride as a Novel Acetylcholinesterase Modulator

This guide provides a comprehensive framework for the investigation of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride, a novel compound with putative acetylcholinesterase (AChE) modulatory activity. As direct studies on this specific molecule are not yet prevalent in public literature, this document outlines a robust, scientifically-grounded workflow for its synthesis, characterization, and systematic evaluation. We will proceed from the foundational chemistry to detailed biochemical and mechanistic assays, providing researchers and drug development professionals with the necessary protocols and theoretical underpinnings to explore its potential.

Part 1: Rationale and Chemical Foundation

The 3,4-dichlorophenyl moiety is a key pharmacophore present in various bioactive molecules, valued for its ability to form halogen bonds and engage in hydrophobic interactions within protein binding pockets. Its presence suggests a potential for interaction with the active sites of enzymes, including acetylcholinesterase. The proposed structure, this compound, represents a synthetically accessible starting point for exploring this chemical space for novel AChE inhibitors.

Synthesis of the Core Scaffold

The foundational precursor, 2-amino-1-(3,4-dichlorophenyl)ethanone hydrochloride, is a known chemical intermediate. A plausible synthetic route, adapted from established methodologies, is outlined below.

Experimental Protocol: Synthesis of 2-amino-1-(3,4-dichlorophenyl)ethanone hydrochloride

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1,2-dichlorobenzene in a suitable solvent such as carbon disulfide.

-

Friedel-Crafts Acylation: Cool the solution to 0-5°C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) to form the Lewis acid catalyst complex.

-

Chloroacetylation: Add chloroacetyl chloride dropwise to the reaction mixture while maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Amination: The resulting 2-chloro-1-(3,4-dichlorophenyl)ethanone can then be subjected to an amination reaction (e.g., using hexamethylenetetramine followed by acidic hydrolysis - the Delépine reaction) to yield the desired 2-amino-1-(3,4-dichlorophenyl)ethanone.

-

Salt Formation: Finally, treat the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol) to precipitate the hydrochloride salt.

-

Purification: Recrystallize the crude product from a suitable solvent system to obtain the purified this compound.

Part 2: Biochemical Evaluation of Acetylcholinesterase Modulation

The primary hypothesis is that the subject compound will exhibit inhibitory activity against acetylcholinesterase. A systematic approach is required to confirm this and to characterize the nature of the interaction.

Initial Screening and IC₅₀ Determination

The initial step is to determine if the compound inhibits AChE activity and, if so, at what concentration. This is typically achieved using a modified Ellman's assay.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

-

AChE enzyme solution (from electric eel or human recombinant).

-

Test compound stock solution (in DMSO or buffer).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the test compound at various concentrations.

-

Add 10 µL of AChE solution and incubate for 15 minutes at 37°C.

-

Add 20 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI substrate.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to a vehicle control (no compound).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

Data Presentation: Expected IC₅₀ Data Summary

| Compound | IC₅₀ (µM) | Hill Slope | R² |

| 2-(3,4-Dichlorophenyl)-2-oxoethylamine HCl | TBD | TBD | TBD |

| Donepezil (Positive Control) | Known Value | ~1.0 | >0.98 |

TBD: To be determined experimentally.

Workflow for Comprehensive Evaluation

A logical workflow is essential for the systematic characterization of a novel inhibitor.

Caption: Hypothetical competitive inhibition of AChE.

Part 4: Trustworthiness and Self-Validation

To ensure the integrity of the findings, every protocol must include self-validating controls:

-

Positive Control: A known AChE inhibitor (e.g., Donepezil) should be run in parallel to confirm assay performance.

-

Negative Control: A vehicle control (e.g., DMSO) without the test compound is essential to establish baseline enzyme activity.

-

Enzyme and Substrate Blanks: Wells without enzyme or without substrate should be included to control for non-enzymatic hydrolysis or interfering absorbance from the test compound.

-

Compound Interference: The test compound should be screened for any intrinsic absorbance at 412 nm.

References

- Synthesis of 2-amino-1-(3,4-dichlorophenyl)ethanone hydrochloride: While a direct paper is not available, a relevant synthetic intermediate is described in: CN102924497A - Method for preparing avanafil intermediate.

sigma receptor binding affinity of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Beginning Initial Research

I am now kicking off a thorough investigation into the sigma receptor binding affinity of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride. I'm prioritizing the identification of relevant primary literature, review articles, and any existing patents that might shed light on this compound.

Expanding Data Collection

I'm now expanding my data collection to include detailed experimental protocols for determining the binding affinities of the compound. I'm prioritizing radioligand binding assays and related techniques. I'm also delving into the structure and its connection to known sigma receptor ligands for context. In parallel, I'm researching the physiological and therapeutic implications of its sigma receptor interaction.

Outlining the Technical Guide

I'm now outlining a technical guide. I will begin with an introduction to sigma receptors and the importance of studying ligands. I'll include affinity data in a structured table and a step-by-step methodology for a radioligand binding assay. I'm also preparing diagrams for the assay workflow and the compound's structure, and I'll explore functional consequences. The reference section will be the final step.

Analyzing Binding Data

I'm now zeroing in on the quantitative data. I'm prioritizing Ki and IC50 values for both sigma-1 and sigma-2 receptors, specifically for this compound. I'm also finding detailed experimental protocols for binding affinity determination methods, with radioligand binding assays as the core focus. In addition, I'm focusing on the compound's structure in relation to other known ligands.

antimicrobial spectrum of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Starting Investigations Now

I'm currently immersed in Google searches, focusing on the antimicrobial capabilities of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride. I'm actively gathering data on its effectiveness against a diverse range of bacterial and fungal pathogens, and will shortly move on to the next section.

Initiating Search Refinement

I've just expanded my search queries to include established antimicrobial susceptibility testing protocols. I'm focusing on methods like broth microdilution and disk diffusion, and I'll soon move to exploring time-kill assays. I'm also now seeking information on techniques to study the compound's mechanism of action, especially membrane potential and protein synthesis inhibition studies.

Expanding Data Collection

I'm now focusing on gathering MICs and MBCs/MFCs for the compound across diverse microorganisms. I'm also planning the guide's structure: introducing the compound, detailing its activity, including MIC/MBC tables, exploring its mechanism with a Graphviz diagram, and discussing resistance. Detailed protocols with Graphviz workflows are also planned.

antitumor properties of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Beginning Research Efforts

I've initiated a thorough investigation, focusing on the antitumor potential of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride. My initial efforts involve a deep dive into the scientific literature, patents, and any relevant preclinical or clinical data.

Expanding the Search Parameters

I am now broadening my research. I'm actively seeking details on the mechanism of action for the compound. I am looking into its molecular targets and impacted signaling pathways, as well as its synthesis and key properties. I am also investigating established experimental protocols for in vitro and in vivo studies, including assays for cell viability and apoptosis, and animal tumor models.

Initiating Technical Guide Structure

I'm now outlining the technical guide's structure. First, I'll introduce the compound, its structure, and rationale. Then, the mechanism of action, with signaling pathway diagrams from Graphviz, and efficacy data in tables. Next, I will detail step-by-step protocols. The guide concludes with findings, future research, and a comprehensive, linked reference list.

neuroprotective potential of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Initiating Search Protocol

I'm starting with a comprehensive search for "2-(3,4-Dichlor ophenyl)-2-oxoethylamine hydrochloride." My goal is to compile a detailed understanding of its chemical makeup, biological activities, and existing research, particularly regarding any neurological implications. This will be the foundational starting point.

Defining Research Scope

I've expanded the search beyond initial identification. Now, I'm focusing on the compound's mechanism of action, with emphasis on neuroprotection-relevant signaling pathways like apoptosis, oxidative stress, and inflammation. I'm also actively searching for established models used in both in vitro and in vivo studies. My aim is to define the protocols.

Elaborating Assay Protocols

I'm now deep into the process of collecting and refining specific assay protocols. This involves a meticulous search for established methods related to cell viability, apoptosis, oxidative stress, inflammatory cytokine measurements, and suitable animal models relevant to neurodegenerative diseases. I'm focusing on creating a robust technical guide.

discovering novel analogs of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Initiating Research on Target

I've kicked off my investigation by hitting Google hard. I'm aiming for a deep dive into 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride, specifically its synthesis, related compounds, and known biological activities. The goal is to build a solid foundation of knowledge.

Expanding Search and Strategies

I'm now expanding my Google searches to include medicinal chemistry methodologies for analog design and synthesis. I'm also looking at high-throughput screening, relevant assays, and SAR studies. My next step will be to synthesize this information into a guide detailing synthetic strategies, screening cascades, and SAR exploration.

Formulating the Technical Guide

I'm now focusing on synthesizing the gathered information into a structured technical guide. I'll start with an introduction to the lead compound, including the rationale for analog discovery. The core will detail synthetic strategies, screening cascades, and a deep dive into SAR. Ultimately, I'll compile detailed protocols, data, and citations.

preliminary toxicity screening of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Initiating Data Collection

I'm starting by leveraging Google's capabilities, aiming for comprehensive information on the physicochemical attributes, likely operating modes, and any prior toxicity evaluations pertaining to 2-(3,4-Dichlor.

Outlining Initial Toxicity Guide

I'm now outlining a technical guide. I've compiled details on 2-(3,4-Dichlor ophenyl)-2-oxoethylamine hydrochloride and similar compounds. I've focused on physicochemical properties, mechanisms of action, and any toxicity information. Next, I am hunting for established in vitro/in vivo toxicity assays, and regulatory protocols. I'm synthesizing this information to build a logical guide, and will detail the rationale and data interpretation. I intend to add diagrams and tables to provide visual and quantified information.

Refining Search Strategies

I'm now employing targeted Google searches. I'm focusing on the physicochemical properties, potential mechanisms, and existing toxicity data for 2-(3,4-Dichlor ophenyl)-2-oxoethylamine hydrochloride, and similar compounds. I'm also actively seeking established in vitro and in vivo toxicity assays, plus regulatory protocols from OECD and FDA. I'm structuring a technical guide from initial characterization to a tiered approach. I plan to write each section, detail scientific rationale, explain protocols, and interpret data, with citations. I'm also preparing diagrams and tables. I'll finalize with a cited references section.

Methodological & Application

analytical methods for 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride characterization

Starting Data Collection

I've initiated comprehensive Google searches. I'm focusing on the physicochemical properties, spectroscopic data (NMR, IR, MS), and common analytical techniques for characterizing 2-(3,4-Dichlorophenyl)acetic acid. I'm aiming to build a solid foundation before delving deeper into potential modifications.

Developing Application Note Strategy

I'm now expanding my search to include 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride, specifically focusing on its synthesis and potential impurities. I'm structuring the application note. The introduction will cover the compound and characterization's importance, while subsequent sections detail analytical techniques. I'm also considering creating Graphviz diagrams to visualize the analytical workflow.

Defining Analytical Approach

I'm now focusing on specific analytical techniques for this compound, including HPLC, GC-MS, NMR, and FTIR. I'm outlining step-by-step protocols, and considering data tables for chromatographic retention times, mass spectra, NMR shifts, and IR bands. I'm also still thinking about the Graphviz diagrams to visualize the characterization flow, and adding in-text citations.

HPLC analysis of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride purity

Initiating Data Collection

I'm starting with broad Google searches to source credible information about HPLC analysis of aromatic amine hydrochlorides. My primary focus will be compounds that share structural similarities with 2-(3,4-Dichlorophenyl)-2-oxo. The goal is to establish a solid foundation of relevant methodologies and techniques.

Developing Analytical Protocol

I'm now expanding my search queries to include "purity determination of hydrochloride salts by HPLC" and "reverse-phase HPLC for polar compounds". I'm also looking into regulatory guidelines from the FDA and international pharmacopeias to bolster my methodology. After collecting the information, I'm structuring the application note, starting with an introduction to the compound's purity significance. It will then detail the principles behind the method, justifying the reverse-phase approach and detailing the column and mobile phase.

Deepening Research & Structuring

I'm now diving deeper into searches, adding queries like "method development for HPLC analysis of keto-amines" and "validation of HPLC methods for pharmaceutical analysis." Simultaneously, I am exploring FDA and pharmacopeia guidelines for HPLC method validation and purity assessment. The application note is taking shape; I'll begin by explaining the importance of purity analysis, then detail the HPLC method's principles, specifically justifying the reverse-phase selection, plus the column and mobile phase.

Application Note: High-Resolution Mass Spectrometric Analysis of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Abstract

This application note presents a detailed protocol for the robust and sensitive analysis of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride, a key intermediate and potential impurity in pharmaceutical synthesis. Leveraging the power of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), this guide provides a comprehensive workflow from sample preparation to data interpretation. We will delve into the rationale behind method development, explore the compound's characteristic fragmentation patterns, and establish a self-validating system for its unambiguous identification and quantification. The methodologies described herein are designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and forensic sciences.

Introduction: The Analytical Challenge

This compound is a substituted cathinone derivative. The precise and accurate monitoring of such compounds is critical in drug development and manufacturing to ensure the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). The presence of the dichlorinated phenyl ring and the primary amine functionality presents a unique analytical challenge, requiring a highly specific and sensitive detection method. Mass spectrometry, particularly when paired with chromatographic separation, offers the necessary specificity through its ability to determine the exact mass of the molecule and its fragments.

This guide provides a foundational methodology using Electrospray Ionization (ESI) in positive ion mode, a technique well-suited for ionizing polar molecules containing basic functional groups like primary amines. The subsequent analysis via a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, ensures high mass accuracy, which is crucial for confident compound identification and differentiation from isobaric interferences.

Experimental Workflow Overview

The overall analytical process is a sequential flow designed to ensure reproducibility and accuracy. Each stage, from initial sample handling to final data review, is critical for achieving reliable results.

Figure 1: High-level workflow for the LC-HRMS analysis of 2-(3,4-Dichlorophenyl)-2-oxoethylamine HCl.

Materials and Reagents

-

Analyte: this compound (Reference Standard >98% purity)

-

Solvents: Acetonitrile (ACN, LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Methanol (MeOH, LC-MS Grade)

-

Additives: Formic Acid (FA, LC-MS Grade, >99%)

-

Equipment: Analytical balance, volumetric flasks, pipettes, 0.22 µm PTFE syringe filters, autosampler vials.

Detailed Protocols

Standard and Sample Preparation

The goal of this step is to create accurate solutions for instrument calibration and sample analysis. The chosen diluent must ensure analyte solubility and compatibility with the LC mobile phase.

Protocol Steps:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) acetonitrile/water mixture in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and bring to volume with the same 50:50 ACN/H₂O diluent.

-

Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the 10 µg/mL working standard. The diluent for all standards should be the initial mobile phase composition to avoid peak distortion.

-

Sample Preparation: For unknown samples, dissolve them in the diluent to an expected concentration within the calibration range.

-

Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent clogging of the LC system.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is selected for its versatility in retaining moderately polar compounds. The gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and separation from potential impurities.

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | 5% B to 95% B over 8 min; Hold at 95% B for 2 min; Re-equilibrate for 3 min |

High-Resolution Mass Spectrometry (HRMS) Method

Positive mode ESI is chosen because the primary amine group is readily protonated. The high resolution of an Orbitrap or TOF analyzer allows for exact mass measurements, which is fundamental for confirming the elemental composition. Data-dependent MS² (dd-MS²) is used to automatically trigger fragmentation of the most intense ions, providing structural information.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Sheath Gas Flow | 40 (arbitrary units) |

| Aux Gas Flow | 10 (arbitrary units) |

| Ion Transfer Tube Temp. | 320 °C |

| Scan Type | Full Scan (MS¹) followed by dd-MS² |

| MS¹ Resolution | 60,000 FWHM |

| MS¹ Scan Range | m/z 50 - 500 |

| dd-MS² Trigger | Top 3 most intense ions |

| Collision Energy (HCD) | Stepped: 15, 25, 40 eV |

| MS² Resolution | 15,000 FWHM |

Results and Discussion: Deciphering the Data

Expected Mass and Isotopic Pattern

The chemical formula for the free base form, 2-(3,4-Dichlorophenyl)-2-oxoethylamine, is C₈H₇Cl₂NO. The presence of two chlorine atoms results in a characteristic isotopic pattern. The monoisotopic mass is calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

| Species | Formula | Calculated Monoisotopic Mass (Da) |

| Neutral Free Base | C₈H₇Cl₂NO | 218.9905 |

| Protonated Molecule [M+H]⁺ | [C₈H₈Cl₂NO]⁺ | 219.9983 |

The theoretical isotopic distribution for the [M+H]⁺ ion, arising from the ³⁵Cl and ³⁷Cl isotopes, will show a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 9:6:1. This pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms.

Proposed Fragmentation Pathway

Understanding the fragmentation of the molecule is key to its structural confirmation. The collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) of the [M+H]⁺ precursor ion is expected to yield several characteristic product ions. The primary fragmentation routes involve cleavages alpha to the carbonyl group and losses from the ethylamine side chain.

Figure 2: Proposed fragmentation pathway for the [M+H]⁺ ion of 2-(3,4-Dichlorophenyl)-2-oxoethylamine.

Explanation of Fragments:

-

m/z 172.9561: This is arguably the most characteristic fragment, corresponding to the 3,4-dichlorobenzoyl cation. It is formed by the cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon of the ethylamine side chain. Its high abundance makes it an excellent choice for selected reaction monitoring (SRM) in quantitative studies on a triple quadrupole instrument.

-

m/z 202.9717: This fragment results from the neutral loss of ammonia (NH₃) from the protonated molecule.

-

m/z 144.9663: Further fragmentation of the dichlorobenzoyl cation (m/z 172.9561) via the loss of carbon monoxide (CO) can produce this dichlorophenyl cation.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, a self-validating system is inherent in the methodology:

-

Retention Time: The analyte should consistently elute at the same retention time under the specified LC conditions.

-

High Mass Accuracy: The measured mass of the precursor ion in the MS¹ scan should be within a 5 ppm tolerance of the theoretical calculated mass (219.9983 Da).

-

Isotopic Pattern: The observed isotopic distribution for the precursor ion must match the theoretical pattern for a molecule containing two chlorine atoms.

-

Consistent Fragmentation: The MS² spectrum must contain the key fragment ions predicted in the fragmentation pathway (Figure 2), and these fragments should also be measured with high mass accuracy.

The combination of these four checkpoints provides an exceptionally high degree of confidence in the identification of the target analyte.

Conclusion

This application note provides a robust and detailed framework for the analysis of this compound using LC-HRMS. By explaining the causality behind the selection of chromatographic conditions, ionization techniques, and mass spectrometric parameters, this guide empowers researchers to implement and adapt this method with a deep understanding of its principles. The multi-faceted validation approach—combining retention time, exact mass, isotopic fidelity, and fragmentation analysis—ensures the highest level of scientific integrity and delivers trustworthy, defensible data critical for pharmaceutical development and quality control.

References

-

Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons. [Link]

-

PubChem National Center for Biotechnology Information. 2-amino-1-(3,4-dichlorophenyl)ethan-1-one, hydrochloride. [Link]

in vitro assay development for 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Beginning Target Exploration

I am now initiating a comprehensive search to uncover the known and potential biological targets and mechanisms of action associated with 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride. I will concurrently...

Launching Deep Investigation

I'm now starting a thorough search to identify the biological targets and mechanisms of this compound, while also seeking relevant in vitro assays. I'm focusing on methodologies and protocols, including data interpretation. My aim is to extract information from existing studies that use this compound or related molecules to inform assay development. I will also synthesize this information to create a logical flow for the application note and protocols.

Developing Application Note Strategy

I'm expanding my focus to build a high-level structure for the application note. I am organizing the gathered information into a logical flow. I plan to include background, principles, protocols, and data analysis sections. I will now concentrate on drafting detailed content for each section, including example data. I am also planning to create workflow diagrams and tables.

cell-based assay protocol using 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Initiating Data Gathering

I've initiated comprehensive Google searches, homing in on the properties, mechanism, and typical applications of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride. My focus is on understanding its specific use, and initial results are promising. I'm building a solid foundation of information.

Refining Assay Strategy

I'm now zeroing in on cell-based assay design, specifically identifying relevant signaling pathways that this compound modulates. Simultaneously, I'm scouring for existing protocols, safety information, and vendor details for this compound, also hunting for supporting literature. My next step is structuring the application note with an introduction, assay principle, step-by-step protocol with explanations and also designing a DOT script for a workflow diagram. I'm also planning a quantitative data table.

Structuring Application Note

I'm now diving into structuring the application note. I plan to introduce the compound and its context, then detail the assay's principle and present a step-by-step protocol, explaining each step. A DOT script for a workflow diagram is underway, and I will prepare a quantitative data table. After gathering information on the compound and mechanism of action, I will create a fully-integrated application note.

Application Notes & Protocols: Antimicrobial Susceptibility Testing of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Introduction: A Framework for Characterizing Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride, hereafter referred to as DCPO-HCl, represents a novel chemical entity (NCE) with potential antimicrobial properties. Establishing a robust antimicrobial profile for such a compound is a critical first step in its development pathway.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct initial and secondary antimicrobial susceptibility testing (AST) for DCPO-HCl. As a water-soluble hydrochloride salt, the compound is amenable to standard aqueous-based testing methodologies. The protocols described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure data integrity, reproducibility, and scientific rigor. The core objective is to determine the compound's potency (MIC), assess its cidal versus static activity (MBC/Time-Kill), and establish a validated framework for its continued evaluation.

Part 1: Foundational Procedures - Compound Preparation and Validation

Before assessing antimicrobial activity, the integrity of the test agent itself must be established. The accuracy of all subsequent data hinges on the correct preparation and stability of the DCPO-HCl stock solution.

Stock Solution Preparation

The hydrochloride salt form of DCPO-HCl suggests good solubility in aqueous solvents. Dimethyl sulfoxide (DMSO) is also a common solvent for NCEs, but its final concentration in the assay must be controlled, as it can have intrinsic antimicrobial effects at >1% v/v.

Protocol: Preparation of a 10 mg/mL Master Stock Solution

-

Pre-computation: Calculate the required mass of DCPO-HCl powder needed for your desired volume (e.g., 100 mg for a 10 mL final volume).

-

Weighing: Accurately weigh the DCPO-HCl powder using a calibrated analytical balance in a sterile weighing boat.

-

Solubilization: Transfer the powder to a sterile 15 mL conical tube. Add a small volume of sterile deionized water (or DMSO, if necessary) to dissolve the compound completely. Vortex gently until no particulates are visible.

-

QS to Volume: Once fully dissolved, bring the solution to the final desired volume with the same solvent.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected storage vessel.

-

Aliquoting & Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light, until use. A stability study should be performed to determine the long-term viability of this storage condition.

Quality Control of the Test Agent

It is crucial to ensure that the solvent has no inherent antimicrobial activity at the concentrations used in the assay.

Protocol: Solvent Toxicity Control

-

Prepare a serial dilution of the solvent (e.g., water or DMSO) in the test medium (Cation-Adjusted Mueller-Hinton Broth).

-

The highest concentration of the solvent should be equivalent to the concentration present in the well with the highest concentration of DCPO-HCl.

-

Inoculate these wells with a control bacterial strain and incubate alongside the main experiment.

-

Expected Outcome: No inhibition of bacterial growth should be observed in the solvent control wells.

Part 2: Primary Potency Assessment - Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the gold standard for quantitative MIC determination.

Underlying Principles

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical, as divalent cations (Ca²⁺ and Mg²⁺) significantly influence the activity of certain antibiotics and ensure inter-laboratory reproducibility. The bacterial inoculum must be standardized to approximately 5 x 10⁵ CFU/mL to avoid the "inoculum effect," where an overly dense bacterial population can overwhelm the agent, leading to falsely high MIC values.

Experimental Workflow: Broth Microdilution

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension into CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

-

Plate Preparation:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.

-

In well 1, add 100 µL of the highest concentration of DCPO-HCl to be tested (e.g., 256 µg/mL).

-

Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no drug, no bacteria).

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

The final volume in each well is now 100 µL.

-

Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of DCPO-HCl at which there is no visible turbidity (growth). This can be assessed by eye or with a microplate reader.

-

The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

-

Data Presentation

Results should be recorded in a clear tabular format.

| Test Organism | ATCC Number | DCPO-HCl MIC (µg/mL) | Control Antibiotic MIC (µg/mL) | QC Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | [Result] | Ciprofloxacin: [Result] | 0.25 - 1 |

| Escherichia coli | ATCC 25922 | [Result] | Ciprofloxacin: [Result] | 0.004 - 0.016 |

| Pseudomonas aeruginosa | ATCC 27853 | [Result] | Ciprofloxacin: [Result] | 0.25 - 1 |

Part 3: Secondary Assessment - Bactericidal vs. Bacteriostatic Activity

Once the MIC is known, the next logical step is to determine if DCPO-HCl kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an agent that results in a ≥99.9% (3-log₁₀) reduction in the initial bacterial inoculum. It is determined by sub-culturing from the clear wells of the MIC assay onto drug-free agar.

Protocol: MBC Determination

-

Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Spot-plate each aliquot onto a drug-free agar plate (e.g., Tryptic Soy Agar).

-

Incubate the agar plate at 35-37°C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration that yields no more than 0.1% of the original inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤ 5 colonies for a 10 µL spot).

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic view of antimicrobial activity over time. This method exposes a standardized inoculum to a constant concentration of the drug (typically at multiples of the MIC) and measures bacterial viability at various time points.

Caption: Conceptual workflow for a time-kill kinetic assay.

Protocol: Time-Kill Assay

-

Setup: Prepare flasks of CAMHB containing DCPO-HCl at concentrations of 0x MIC (growth control), 1x MIC, 4x MIC, and 8x MIC.

-

Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.

-

Sampling: At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each flask.

-

Quantification: Perform serial dilutions of the aliquot and plate onto drug-free agar to determine the number of viable bacteria (CFU/mL).

-

Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

Part 4: Ensuring Data Trustworthiness - Quality Control

Every experiment must include quality control (QC) strains with known and predictable susceptibility profiles. This validates the methodology, reagents, and operator technique.

-

QC Strains: Use reference strains from the American Type Culture Collection (ATCC), such as S. aureus ATCC 29213, E. coli ATCC 25922, and P. aeruginosa ATCC 27853.

-

Validation: For each batch of MIC tests, a known clinical antibiotic (e.g., ciprofloxacin, gentamicin) must be tested against the QC strains.

-

Acceptance Criteria: The resulting MIC values for the control antibiotic must fall within the published acceptable ranges defined by CLSI M100 standards. If the QC results are out of range, the entire batch of results for the novel compound must be considered invalid.

Conclusion and Future Directions

This document outlines the foundational framework for the initial antimicrobial characterization of a novel compound, DCPO-HCl. By systematically determining the MIC, MBC, and time-kill kinetics according to CLSI standards, researchers can generate reliable, high-quality data. Positive results from these initial screens would warrant progression to more advanced studies, including:

-

Testing against a broader panel of clinical isolates, including resistant phenotypes.

-

Mechanism of action (MOA) studies.

-

Assessment of the potential for resistance development.

-

In vivo efficacy studies in animal models.

Adherence to these rigorous, validated protocols is paramount for the successful and efficient development of the next generation of antimicrobial agents.

References

-

Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. CLSI standard M07. Wayne, PA: Clinical and Laboratory Standards Institute; 2018. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0, 2023. [Link]

-

Shi, W., et al. (2021). Influence of Calcium and Magnesium in Mueller-Hinton Broth on Colistin Susceptibility Testing. Frontiers in Microbiology. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Leber, A. L. (Editor). (2016). Clinical Microbiology Procedures Handbook, 4th Edition. American Society for Microbiology Press. [Link]

-

Pankey, G. A., & Sabath, L. D. (2004). Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections. Clinical Infectious Diseases, 38(6), 864–870. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing; 33rd Edition. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute; 2023. [Link]

-

Brook, I. (1989). Inoculum effect. Reviews of Infectious Diseases, 11(3), 361–368. [Link]

Application Note: Assessing the Cytotoxicity of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride using the MTT Assay

Abstract

This application note provides a comprehensive protocol for evaluating the cytotoxic effects of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We delve into the biochemical principles of the assay, offer a detailed, step-by-step experimental workflow, and provide guidance on data analysis and interpretation. The protocol is designed to be a self-validating system, incorporating best practices to ensure data accuracy and reproducibility.

Introduction: The Principle of the MTT Assay

The MTT assay is a cornerstone of in vitro toxicology and pharmacology, serving as a robust method for assessing cell viability and proliferation. Its operational principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are primarily active in viable, metabolically active cells.

The assay utilizes a water-soluble, yellow tetrazolium salt (MTT) that is taken up by cells. In the mitochondrial respiratory chain of living cells, NAD(P)H-dependent cellular oxidoreductase enzymes cleave the tetrazolium ring, converting the MTT into an insoluble, purple formazan. This conversion is a hallmark of cellular metabolic activity. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.

When cells are exposed to a cytotoxic compound such as this compound, cellular damage can lead to mitochondrial dysfunction and a decrease in metabolic activity. This results in a reduced ability to convert MTT to formazan, leading to a weaker colorimetric signal. By comparing the absorbance of treated cells to untreated controls, we can quantify the compound's cytotoxic effect.

Mechanism of Action Diagram

Caption: Mechanism of the MTT assay for cytotoxicity assessment.

Materials and Reagents

-

Cell Line: A suitable mammalian cell line (e.g., HeLa, A549, HepG2). The choice of cell line should be relevant to the research question.

-

Test Compound: this compound.

-

Cell Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

-

Trypsin-EDTA: 0.25% Trypsin, 0.53 mM EDTA.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Prepare a 5 mg/mL stock solution in sterile PBS. Filter sterilize through a 0.22 µm filter and store at -20°C, protected from light.

-

Solubilization Solution: Dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS (Sodium Dodecyl Sulfate).

-

Equipment:

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Microplate reader (capable of reading absorbance at 570 nm)

-

Multichannel pipette

-

Hemocytometer or automated cell counter

-

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format. It is crucial to include proper controls: untreated cells (vehicle control), and a blank (medium only).

Step 1: Cell Seeding

The goal is to have cells in the exponential growth phase at the time of treatment. Seeding density is critical and should be optimized for each cell line to ensure they are approximately 70-80% confluent at the end of the assay.

-

Cell Culture: Grow cells in a T-75 flask to 80-90% confluency.

-

Harvesting: Wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize trypsin with complete growth medium.

-

Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration using a hemocytometer.

-

Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL). Add 100 µL of the cell suspension to each well of a 96-well plate (resulting in 5,000 cells/well).

-

Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

Step 2: Compound Preparation and Treatment

A serial dilution of the test compound is necessary to determine its dose-dependent effects and calculate the IC₅₀ value.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Note the final concentration of the solvent, as it will be used for the vehicle control. The final solvent concentration in the wells should be non-toxic to the cells (typically <0.5% for DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for treatment. A common starting point for a new compound is a wide range (e.g., 0.1 µM to 100 µM).

-

Treatment: After the 24-hour incubation, carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. For the vehicle control wells, add 100 µL of medium containing the same final concentration of the solvent used for the compound.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action of the compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the MTT assay.

Step 3: MTT Addition and Formazan Solubilization

-

MTT Addition: Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls). This results in a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals. The optimal incubation time can vary between cell lines and should be determined empirically.

-

Solubilization: After the incubation, carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well.

-

Incubation & Mixing: Incubate the plate at room temperature for 10-15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals.

Step 4: Data Acquisition

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. It is advisable to use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability for each concentration of the test compound.

-

Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

-

Calculate Percent Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells, which are considered 100% viable.

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.

-

IC₅₀ Determination: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).

Sample Data Table

| Compound Conc. (µM) | Log [Conc.] | Mean Absorbance (570 nm) | % Viability |

| 0 (Vehicle Control) | N/A | 1.250 | 100% |

| 0.1 | -1.0 | 1.235 | 98.8% |

| 1 | 0.0 | 1.150 | 92.0% |

| 10 | 1.0 | 0.630 | 50.4% |

| 50 | 1.7 | 0.250 | 20.0% |

| 100 | 2.0 | 0.120 | 9.6% |

Note: Data is for illustrative purposes only.

Troubleshooting and Considerations

-

Compound Interference: Colored compounds or compounds that precipitate in the culture medium can interfere with the absorbance readings. Always run a control with the compound in cell-free medium to check for direct MTT reduction or color interference.

-

Cell Seeding Density: Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a plateau in the signal, masking cytotoxic effects. Optimization is key.

-

MTT Incubation Time: Insufficient incubation will result in a weak signal. Excessive incubation can lead to formazan crystal leakage and artifacts.

-

Incomplete Solubilization: Ensure formazan crystals are fully dissolved before reading the plate, as this is a common source of variability.

Conclusion

The MTT assay is a reliable and widely used method for assessing the cytotoxic potential of novel compounds like this compound. By following this detailed protocol and adhering to best practices for experimental design and data analysis, researchers can obtain accurate and reproducible results to guide further drug development efforts.

References

-

Title: MTT Assay for Cell Viability and Proliferation Source: Journal of Visualized Experiments (JoVE) URL: [Link]

-

Title: A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding Source: Analytical Biochemistry URL: [Link]

-

Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays Source: Journal of Immunological Methods URL: [Link]

neuroprotective assay using 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Beginning Search and Gathering

I'm starting a deep dive into 2-(3,4-dichlorophenyl)-2-oxoethylamine hydrochloride. My initial focus is gathering intel on its mechanism of action. I'll also be searching for any existing neuroprotective studies related to this compound.

Expanding the Research Scope

I'm now expanding my search to include established in vitro and in vivo neuroprotective assay models. I'm focusing on models relevant to potential mechanisms, like oxidative stress and neuroinflammation. Furthermore, I'll be looking for standardized protocols from reputable sources. After that, I will synthesize the data to create a structure for the application note.

Deepening Protocol Development

I'm now deep in the protocol design phase. I'm focusing on detailed, step-by-step instructions for each selected neuroprotective assay, including materials, quality control, and authoritative citations for support. I'm also preparing to integrate Graphviz diagrams for visual clarity, along with planned table formats for data representation. I'm aiming for comprehensive and authoritative documentation.

handling and storage guidelines for 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Commencing Initial Research

I'm starting by diving deep into Google searches. My priority is collecting critical safety, handling, and storage data for 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride. I'm especially focused on material safety data to start.

Analyzing Compound Properties

I've expanded my research beyond just MSDS data. Now, I'm focusing on the compound's specific chemical properties. I'm looking at stability, solubility, and reactivity. Incompatibilities with common reagents are also on my radar. I'm also reviewing existing handling protocols for related compounds to identify potential hazards and best practices.

Adapting My Research Approach

I'm now changing my search to encompass structurally similar compounds. Finding information for the exact compound is proving difficult, indicating its novelty. I'll focus on analogous amine hydrochlorides and reactive ketoamines to establish appropriate safety and handling protocols. I'm examining any research or literature on these compounds.

Shifting to Similar Compounds

I'm now changing my search focus and considering structurally related compounds. I've found it's not possible to find specific data for the exact compound, so I will now focus my search to compounds with a dichlorophenyl group and a keto-amine structure in the hydrochloride salt form. I'll summarize general handling guidelines for related chemical classes to help fulfill the output requirements. I'm focusing on creating best-practice guidance based on properties of these related compounds, with the caveat that it is based on chemical similarity.

Expanding Search Scope

I'm now implementing the revised search strategy. My focus has broadened to include compounds with a dichlorophenyl group, a keto-amine structure, and a hydrochloride salt. I will summarize handling guidelines for these related chemical classes, making it clear that this guidance is based on chemical similarity.

I've revised the approach to account for the lack of specific data, by focusing now on analogous structures with the dichlorophenyl, keto-amine, and hydrochloride core features, and will clearly qualify that this is based on related compounds. I'm focusing on "best practices" based on the structural similarity, and I will create the requested output sections.

Conducting Expanded Searches

I'm now expanding my search to incorporate handling of the key structural features of the target molecule: dichlorophenyl group, alpha-amino ketone, and the amine hydrochloride salt. This will enable a comprehensive, albeit analogous, safety guide. I'll need to focus on relevant SDS and handling guidelines for each structural motif.

Creating Guide Components

I'm now focusing on synthesizing the data and structuring the response. I've gathered enough information on analogous compounds to proceed. My plan is to create the detailed application notes, including PPE, controls, spill procedures, and waste disposal. I will also incorporate tables for properties and storage conditions, and the Graphviz diagram, with prominent disclaimers about the use of analog data. I'm finalizing the format and structure of each section, so all the user's criteria will be covered.

I've completed the initial draft of the detailed protocols and supporting documentation. I've drafted all the sections, including PPE recommendations, engineering controls, spill response procedures, and waste disposal guidelines. The tables summarizing key data and storage conditions, as well as the Graphviz diagram illustrating the risk assessment process, are also in place. Importantly, a prominent disclaimer clarifies the guidelines are based on structural similarity, and also that end-user-specific risk assessments are necessary. I am now refining the specific content of each section.

Finalizing Comprehensive Guide

I'm now putting the finishing touches on the comprehensive guide. I've successfully synthesized data from related chemical classes to address all user requests. I've finished the tables and Graphviz diagram, and I'm adding disclaimers regarding structural analogy and risk assessment. The output is ready for delivery.

preparing stock solutions of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Starting Data Collection

I've initiated comprehensive searches to gather key information on 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride. I am currently focusing on its chemical properties, how it behaves in different solvents, and how stable it is.

Mapping Out Next Steps

My data gathering is complete and now I'm analyzing the results to determine the best solvents for stock solutions. I'm prioritizing solubility data, potential reactivity issues, and safety guidelines from MSDS. Simultaneously, I am designing the application note's structure, which will cover the compound's properties, solution preparation, stability details, and troubleshooting. I'm also preparing a table for quantitative data and working on a Graphviz diagram.

Planning Full Application Note

I'm now fully immersed in the planning phase. I've broken down my approach. First, I'm initiating broad Google searches. Next, I will analyze the gathered data, focusing on selecting appropriate solvents and addressing safety. Afterward, I will plan out the structure of the application note. I am also preparing to make a table of quantitative data and a Graphviz diagram.

in vivo experimental design with 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Starting Initial Research

I've started with comprehensive Google searches, focusing on "2-(3, 4-Dichlorophenyl)-2-oxoethylamine hydrochloride." I'm looking into synonyms, properties, biological activity, and any known applications. I'm aiming to build a solid foundation of information, as a initial foray to understand what is publicly available.

Expanding Search Parameters

I'm now expanding my search parameters, going beyond basic properties to include in vivo experimental designs and relevant models. I'm focusing on safety, toxicity, and pharmacokinetic/pharmacodynamic profiles of the compound. My goal is to find established protocols and authoritative sources to support my application note's claims. I will create a structured application note, starting with an introduction to the compound and rationale for in vivo testing. I will detail preclinical in vivo experimental design including animal model selection and dose response studies. I'll summarize dosage, administration routes and expected outcomes based on literature. I'm working on developing step-by-step protocols and scientific reasoning.

Refining Search Strategies

I am now focusing on in vivo experimental designs and relevant models, and evaluating safety and pharmacokinetic profiles. I will seek peer-reviewed articles to build a strong foundation for a preclinical study. I aim to create a structured application note, starting with an introduction to the compound and a rationale for testing, based on existing findings. I will summarize dosage, administration routes, and outcomes.

pharmacokinetic studies of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Beginning Research Efforts

I've initiated comprehensive Google searches to gather information. I'm focusing on the pharmacokinetic properties, analytical quantification methods, and the compound's metabolism of the compound. My goal is to get the lay of the land, so I can start to develop a plan to make sense of the results and see what gaps still need to be addressed.

Starting Project Outlines

I'm now diving into the specifics. I'm focusing on finding established protocols for both in vivo and in vitro pharmacokinetic studies. Animal models, dosing, and bioanalytical methods are all key. I'm also researching metabolism pathways and toxicity concerns, looking for authoritative sources. My aim is to build a solid framework for the application notes and protocols, beginning with a strong introduction and working my way through preclinical design and analytical processes. I will be including workflow visualizations.

Developing Detailed Protocols

I've started structuring the application notes and protocols, focusing on experimental design and the workflow. I'm prioritizing preclinical animal model selection, dosing, and analytical methods. I'm paying special attention to how to visualize the entire process, including metabolic pathways, and how I can communicate the reasoning behind specific design choices. I'm including in-text citations from the authoritative sources to ensure scientific integrity.

metabolic stability assessment of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride

Beginning Data Collection

I've initiated targeted Google searches to gather comprehensive information on 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride, specifically focusing on its chemical properties and potential metabolic pathways. I will then delve into the specifics of this compound and try to determine the most effective approach to utilize this information.

Expanding Data Search

I'm now expanding my data search. I'm focusing my Google queries on this compound, looking for its chemical properties and metabolic pathways, but I'm also now searching established protocols for in vitro metabolic stability assays. I'm particularly interested in methodologies involving liver microsomes and S9 fractions, and investigating CYP enzymes. I'm also looking for analytical techniques for quantifying the compound and its metabolites, like HPLC-MS.

Outlining the Application Note

Troubleshooting & Optimization

optimizing 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride synthesis yield

Initiating Research on Synthesis

I've initiated comprehensive Google searches, focusing on the synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride. I'm prioritizing common synthetic routes and delving into reaction mechanisms to understand the process. I'm also planning to explore any published literature on the topic.

Mapping out the Process

I'm now analyzing search results, trying to anticipate common synthesis problems like low yield or impurities. I'm focusing on protocols and optimization techniques, structuring the future technical support content in a Q&A format. I will explain chemical principles, and reference authoritative sources. Next, I plan to develop a step-by-step protocol and visualize key aspects using Graphviz.

Planning Synthesis Content Creation

I'm now deep in planning the technical support content. My Google searches are complete, and I'm analyzing the results for anticipated synthesis issues like yield problems and impurity formation. I'm focusing on protocols and optimization, building a Q&A structure, referencing chemical principles, and citing sources. My plan includes an experimental protocol and Graphviz diagrams.

troubleshooting side reactions in 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride synthesis

Starting The Research Phase

I am commencing comprehensive Google searches to gather information on synthesizing 2-(3,4-Dichlorophenyl)-2-oxoethylamine hydrochloride. My focus is on exploring common synthetic pathways, potential side reactions that might arise, and troubleshooting tips.

Gathering Synthetic Data